molecular formula C7H16O6S2 B13061302 Pentane-1,2-diyl dimethanesulfonate

Pentane-1,2-diyl dimethanesulfonate

Cat. No.: B13061302
M. Wt: 260.3 g/mol
InChI Key: CJJVBWIJRYPCJE-UHFFFAOYSA-N
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Description

Pentane-1,2-diyl dimethanesulfonate is a chemical compound with the molecular formula C7H16O6S2 and a molecular weight of 260.33 g/mol . It is a derivative of pentane, where two methanesulfonate groups are attached to the first and second carbon atoms of the pentane chain. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentane-1,2-diyl dimethanesulfonate typically involves the reaction of 1,2-pentanediol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pentane-1,2-diyl dimethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate groups are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form pentane-1,2-diol.

    Oxidation Reactions: It can be oxidized to form corresponding sulfonic acids.

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or iodides.

    Reduction: The major product is pentane-1,2-diol.

    Oxidation: The major products are sulfonic acids.

Scientific Research Applications

Pentane-1,2-diyl dimethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pentane-1,2-diyl dimethanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate groups are good leaving groups, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual methanesulfonate groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, reduction, and oxidation reactions makes it a valuable reagent in organic chemistry .

Properties

Molecular Formula

C7H16O6S2

Molecular Weight

260.3 g/mol

IUPAC Name

2-methylsulfonyloxypentyl methanesulfonate

InChI

InChI=1S/C7H16O6S2/c1-4-5-7(13-15(3,10)11)6-12-14(2,8)9/h7H,4-6H2,1-3H3

InChI Key

CJJVBWIJRYPCJE-UHFFFAOYSA-N

Canonical SMILES

CCCC(COS(=O)(=O)C)OS(=O)(=O)C

Origin of Product

United States

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